2-(2,4-dichlorophenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)propan-1-one
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Overview
Description
2-(2,4-Dichlorophenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)propan-1-one is a synthetic compound used in various scientific fields due to its unique chemical structure and reactivity. It contains both an aromatic dichlorophenoxy group and a triazolo-pyridazinyl group, giving it a broad spectrum of chemical and biological activities.
Preparation Methods
Synthetic routes to produce 2-(2,4-dichlorophenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)propan-1-one typically involve multi-step organic synthesis processes. These processes begin with the formation of the dichlorophenoxy and triazolo-pyridazinyl components, which are then coupled through various intermediate reactions to produce the final compound. Key reaction conditions include maintaining specific temperatures, using catalysts like palladium on carbon, and ensuring anhydrous conditions to avoid unwanted side reactions. Industrial production often scales up these processes using large batch reactors, optimizing yields and purity through rigorous monitoring and control of reaction parameters.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, such as:
Oxidation
Utilizing oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction
Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution
Conducted with reagents like sodium hydride or potassium carbonate in suitable solvents. The major products formed from these reactions include modified phenoxy and triazolo-pyridazinyl derivatives, which retain the core structure of the original compound while exhibiting modified reactivity.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)propan-1-one has a wide array of applications, including:
Chemistry
Used as an intermediate in the synthesis of more complex molecules.
Biology
Studied for its interaction with various enzymes and proteins.
Medicine
Explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry
Applied in the development of specialized materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The dichlorophenoxy group often mediates binding through hydrophobic interactions and halogen bonding, while the triazolo-pyridazinyl group can engage in hydrogen bonding and pi-stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.
Comparison with Similar Compounds
When compared to other compounds with similar structures, such as 2-(2,4-dichlorophenoxy)acetic acid or 1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethanone, 2-(2,4-dichlorophenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)propan-1-one stands out due to its combination of functional groups This combination enhances its chemical versatility and broadens its range of applications
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Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N6O2/c1-12(28-15-3-2-13(19)10-14(15)20)18(27)25-8-6-24(7-9-25)17-5-4-16-22-21-11-26(16)23-17/h2-5,10-12H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPJPDZWQANBFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NN3C=NN=C3C=C2)OC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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